3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride
Description
3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a pyridinyl group and a carbonitrile substituent. The dihydrochloride salt form enhances its water solubility, making it suitable for applications in pharmaceutical research, particularly as a building block for drug candidates. Its molecular formula is C₉H₁₁Cl₂N₃, with a molecular weight of 231.9 g/mol .
Properties
IUPAC Name |
3-pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-5-9(6-11-7-9)8-3-1-2-4-12-8;;/h1-4,11H,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYHQGGYUDEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138565-75-8 | |
| Record name | 3-(pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridine and carbonitrile groups. One common method involves the cyclization of a suitable precursor, such as a β-amino nitrile, under acidic conditions to form the azetidine ring. The pyridine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The carbonitrile group and pyridine ring exhibit distinct oxidation behaviors:
-
Nitrile oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the nitrile group may convert to a carboxylic acid (-COOH) or amide (-CONH₂), though direct data for this compound remains limited .
-
Pyridine ring oxidation : The pyridine moiety is relatively resistant to oxidation but can form N-oxides under mild conditions (e.g., H₂O₂/AcOH), enhancing solubility and reactivity .
Table 1: Hypothetical Oxidation Pathways
| Reagent | Target Site | Expected Product |
|---|---|---|
| KMnO₄ (acidic) | Nitrile | Azetidine-3-carboxylic acid |
| H₂O₂/AcOH | Pyridine N-atom | Pyridine N-oxide derivative |
Reduction Reactions
Reductive modifications are feasible at multiple sites:
-
Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂) .
-
Azetidine ring reduction : The strained azetidine ring may undergo ring-opening under reductive conditions (e.g., BH₃·THF), yielding linear amines.
Key Observation : No peer-reviewed studies directly confirm these pathways for the compound, but analogous azetidine derivatives exhibit such reactivity .
Substitution Reactions
The pyridine and azetidine rings participate in nucleophilic/electrophilic substitutions:
-
Pyridine C-H functionalization : Directed ortho-metalation (e.g., LDA) enables regioselective substitutions at pyridine C3/C5 positions .
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Azetidine ring substitutions : The azetidine’s tertiary carbon may undergo SN2 reactions with alkyl halides, though steric hindrance could limit yields.
Case Study : A structurally similar pyridine-azetidine hybrid reacted with methyl iodide to form a quaternary ammonium salt, demonstrating potential for functionalization .
Ring-Opening and Rearrangements
The azetidine ring’s strain facilitates ring-opening under acidic or basic conditions:
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring attached to an azetidine structure with a carbonitrile group. The dihydrochloride form enhances its solubility, making it suitable for various biological assays. The unique combination of these structural elements contributes to its reactivity and biological activity.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a fundamental building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the introduction of functional groups that can modify its properties .
2. Biology:
- Enzyme Inhibition Studies: Due to its structural features, 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride is utilized in studying enzyme inhibitors and receptor ligands. The azetidine ring provides a rigid scaffold that enhances binding affinity and selectivity towards biological targets .
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Candida albicans at concentrations as low as 16 µg/mL .
3. Industrial Applications:
- Advanced Materials Production: The compound's unique chemical properties make it suitable for the production of advanced materials, including polymers and coatings. Its reactivity allows for the modification of material properties to meet specific industrial needs.
The biological activities of this compound are diverse, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have documented the antimicrobial efficacy of this compound against various pathogens:
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a promising candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in PMC highlighted the compound's effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial growth at MIC values comparable to standard antibiotics . This positions it as a potential alternative in treating resistant bacterial strains.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and various enzymes demonstrated its potential as an inhibitor. The azetidine structure facilitated strong binding interactions, leading to effective inhibition rates in biochemical assays .
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring provides a rigid scaffold that can enhance binding affinity and selectivity. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. The carbonitrile group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs by Ring Size
3-(Pyridin-2-yl)piperidine-3-carbonitrile Dihydrochloride
- Molecular Formula : C₁₁H₁₄ClN₃
- Molecular Weight : 223.7 g/mol
- Ring Size : Six-membered (piperidine)
- Larger molecular size may influence binding interactions in biological systems.
- Application : Used in research as a conformational analog for studying receptor-ligand interactions .
1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂
- Molecular Weight : 206.9 g/mol
- Ring Size : Three-membered (cyclopropane)
- Key Differences :
- High ring strain increases reactivity but reduces thermodynamic stability.
- Absence of a carbonitrile group limits hydrogen-bonding capabilities.
- Application: Not explicitly stated, but cyclopropane derivatives are often explored in medicinal chemistry for their unique stereoelectronic properties .
Substituent Variations
3-(2-Methoxyethyl)azetidine-3-carbonitrile Hydrochloride
Salt Forms and Solubility
- Dihydrochloride Salts : Both the target compound and its piperidine/cyclopropane analogs utilize dihydrochloride salts to improve aqueous solubility, critical for in vitro assays and formulation development.
- Hydrochloride vs. Dihydrochloride: The monohydrochloride form of 3-(2-methoxyethyl)azetidine-3-carbonitrile (C₇H₁₀Cl₂N₂O) has a lower molecular weight (209.08 vs. 231.9 g/mol) and may exhibit marginally lower solubility than dihydrochloride derivatives .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Substituents | Salt Form | Key Properties |
|---|---|---|---|---|---|---|
| 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride | C₉H₁₁Cl₂N₃ | 231.9 | 4 | Pyridin-2-yl, carbonitrile | Dihydrochloride | High solubility, moderate ring strain |
| 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride | C₁₁H₁₄ClN₃ | 223.7 | 6 | Pyridin-2-yl, carbonitrile | Dihydrochloride | Low strain, larger molecular footprint |
| 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride | C₈H₁₂Cl₂N₂ | 206.9 | 3 | Pyridin-2-yl, amine | Dihydrochloride | High reactivity due to ring strain |
| 3-(2-Methoxyethyl)azetidine-3-carbonitrile hydrochloride | C₇H₁₀Cl₂N₂O | 209.08 | 4 | 2-Methoxyethyl, carbonitrile | Hydrochloride | Lower aromaticity, flexible substituent |
Biological Activity
3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring attached to an azetidine structure, with a carbonitrile group providing potential for various biological interactions. Its dihydrochloride form enhances solubility, which is crucial for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, its activity against Gram-positive and Gram-negative bacteria has been documented. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has shown promise in inhibiting the growth of various cancer cell lines. Its cytotoxic effects have been attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors or proteins, modulating signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA could disrupt replication processes in rapidly dividing cells, contributing to its anticancer properties.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in antibiotic-resistant infections.
- Anticancer Research : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves coupling pyridine derivatives with azetidine precursors. For example, nucleophilic substitution or cycloaddition reactions may be employed. To optimize yield:
- Use quantum chemical calculations (e.g., transition state analysis) to predict favorable reaction pathways .
- Apply statistical experimental design (e.g., factorial or response surface methodology) to screen variables like temperature, solvent polarity, and stoichiometry .
- Monitor intermediates via LC-MS or NMR to identify bottlenecks.
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
- Analyze degradation products using HPLC-UV/HRMS and compare with reference standards .
- Store lyophilized samples under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms for synthesizing azetidine-pyridine hybrids?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model competing pathways (e.g., SN2 vs. radical mechanisms) and identify energy barriers .
- Validate computational predictions with isotopic labeling experiments (e.g., using deuterated solvents) to trace proton transfer steps .
- Cross-reference results with in-situ IR spectroscopy to detect transient intermediates .
Q. What strategies mitigate batch-to-batch variability in the dihydrochloride salt formation step?
Methodological Answer:
- Use process analytical technology (PAT) like Raman spectroscopy to monitor salt crystallization in real time .
- Optimize counterion exchange by adjusting HCl concentration and anti-solvent addition rates via Design of Experiments (DoE) .
- Characterize polymorphs via powder X-ray diffraction (PXRD) to ensure consistent crystal structure .
Q. How can this compound be leveraged as a scaffold for targeted drug discovery, and what are the key SAR (Structure-Activity Relationship) challenges?
Methodological Answer:
- Screen the scaffold against GPCRs or kinases using fluorescence polarization assays. The pyridine ring may act as a hydrogen-bond acceptor, while the azetidine’s rigidity enhances metabolic stability .
- Address SAR challenges by:
- Validate binding poses via molecular dynamics simulations .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting solubility data reported for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Perform Hansen solubility parameter (HSP) analysis to quantify solvent-solute interactions .
- Validate experimentally using dynamic light scattering (DLS) to detect aggregation in non-polar solvents .
- Correlate solubility with logP values calculated via computational tools (e.g., ACD/Labs Percepta) .
Q. What experimental designs are suitable for studying the compound’s reactivity in multi-component reactions?
Methodological Answer:
- Use high-throughput screening (HTS) with robotic liquid handlers to test >100 reaction conditions (e.g., catalysts, solvents) .
- Apply principal component analysis (PCA) to reduce dimensionality in large datasets and identify critical variables .
- Validate reproducibility using parallel synthesis in triplicate .
Safety and Handling
Q. What safety protocols are critical when handling this compound due to its nitrile and hydrochloride functionalities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
